molecular formula C16H13BrClN3 B14300903 6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine CAS No. 124427-64-1

6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine

Cat. No.: B14300903
CAS No.: 124427-64-1
M. Wt: 362.65 g/mol
InChI Key: CYHYRQVOQVBQSD-UHFFFAOYSA-N
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Description

6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, making them valuable in medicinal chemistry.

Preparation Methods

The synthesis of 6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine typically involves several steps. One common method includes the initial amination of 6-bromo-4-chloroquinazoline with various halogenated aniline derivatives in a tetrahydrofuran-isopropanol mixture in the presence of hydrochloric acid as a catalyst under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, forming more complex molecules.

Common reagents used in these reactions include halogenated aniline derivatives, hydrochloric acid, and various solvents like tetrahydrofuran and isopropanol . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

Properties

CAS No.

124427-64-1

Molecular Formula

C16H13BrClN3

Molecular Weight

362.65 g/mol

IUPAC Name

6-bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine

InChI

InChI=1S/C16H13BrClN3/c17-12-3-6-15-14(9-12)16(21-10-20-15)19-8-7-11-1-4-13(18)5-2-11/h1-6,9-10H,7-8H2,(H,19,20,21)

InChI Key

CYHYRQVOQVBQSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)Br)Cl

Origin of Product

United States

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